
Molecular hydrogen;plutonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular hydrogen;plutonium is a chemical compound with the formula PuH₃. It is one of the hydrides of plutonium, where plutonium is in the +3 oxidation state. This compound is known for its unique properties and its role in various scientific research applications. This compound is a non-stoichiometric compound, meaning its composition can vary slightly. It is typically formed by the direct reaction of plutonium metal with hydrogen gas.
準備方法
Synthetic Routes and Reaction Conditions: Molecular hydrogen;plutonium is synthesized by reacting plutonium metal with hydrogen gas. The reaction is typically carried out at elevated temperatures ranging from 100°C to 200°C. The general reaction can be represented as: [ \text{Pu} + \frac{3}{2} \text{H}_2 \rightarrow \text{PuH}_3 ]
Industrial Production Methods: While there is limited information on large-scale industrial production of plutonium trihydride, the synthesis process in a laboratory setting involves controlled conditions to ensure safety and precision. The reaction is usually conducted in a vacuum or an inert atmosphere to prevent contamination and unwanted side reactions.
化学反応の分析
Types of Reactions: Molecular hydrogen;plutonium undergoes several types of chemical reactions, including:
Oxidation: When exposed to air, plutonium trihydride can oxidize to form plutonium oxides such as PuO₂.
Reduction: It can be reduced back to plutonium metal under certain conditions.
Hydrolysis: Reacts with water to form plutonium hydroxides and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Hydrolysis: Water or moisture at room temperature.
Major Products Formed:
Oxidation: Plutonium dioxide (PuO₂).
Reduction: Plutonium metal (Pu).
Hydrolysis: Plutonium hydroxides and hydrogen gas.
科学的研究の応用
Molecular hydrogen;plutonium has several scientific research applications, including:
Magnetic Studies: Due to its unique magnetic properties, it is used in studies related to magnetism and magnetic susceptibility.
Nuclear Research: It plays a role in nuclear research, particularly in understanding the behavior of plutonium in different chemical states.
Material Science: Used in the study of plutonium metallurgy and the development of new materials.
作用機序
The mechanism of action of plutonium trihydride involves its interaction with other chemical species. For instance, its oxidation involves the transfer of electrons from plutonium to oxygen, forming plutonium oxides. The compound’s ferromagnetic properties at low temperatures are due to the alignment of magnetic moments in the plutonium atoms .
類似化合物との比較
Plutonium Dihydride (PuH₂): Another hydride of plutonium, where plutonium is in the +2 oxidation state.
Uranium Hydride (UH₃): A similar compound with uranium instead of plutonium. It also exhibits unique magnetic and chemical properties.
Uniqueness of Plutonium Trihydride: Molecular hydrogen;plutonium is unique due to its specific oxidation state and its ferromagnetic properties at relatively high temperatures (101 K). This makes it distinct from other hydrides of plutonium and similar compounds of other actinides .
特性
CAS番号 |
15457-77-9 |
|---|---|
分子式 |
H6Pu |
分子量 |
250.112 |
IUPAC名 |
molecular hydrogen;plutonium |
InChI |
InChI=1S/Pu.3H2/h;3*1H |
InChIキー |
FYCLQSJNZIPDAJ-UHFFFAOYSA-N |
SMILES |
[HH].[HH].[HH].[Pu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Allyl-5-chloro-1H-benzo[d]imidazole](/img/structure/B579036.png)
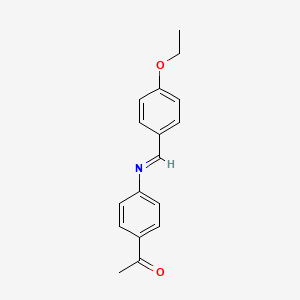
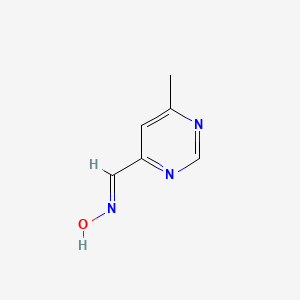
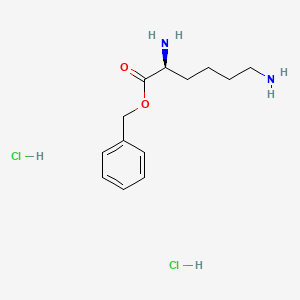
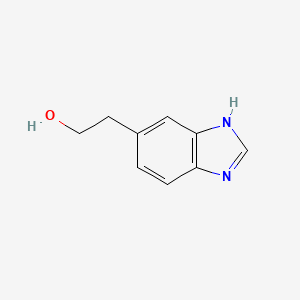
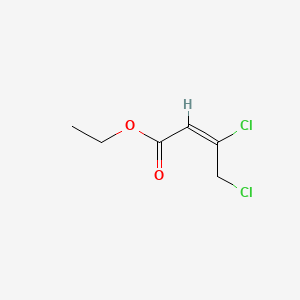
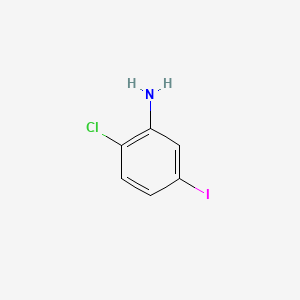
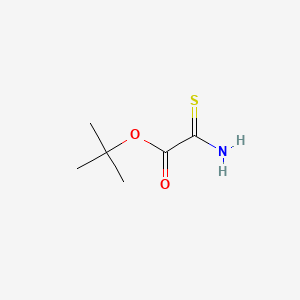
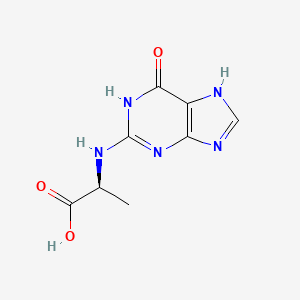
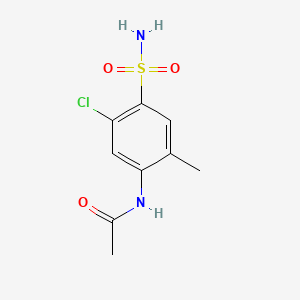
![5,8-Dioxa-2-azatricyclo[4.3.0.03,7]nona-1(9),3-diene](/img/structure/B579056.png)
